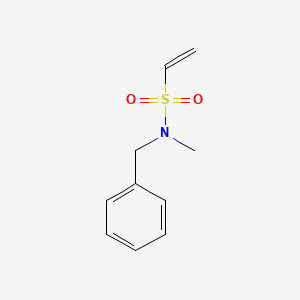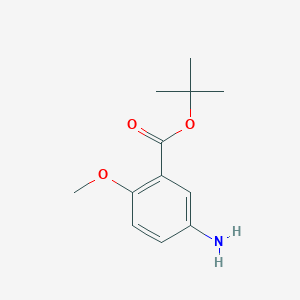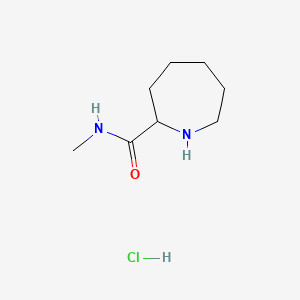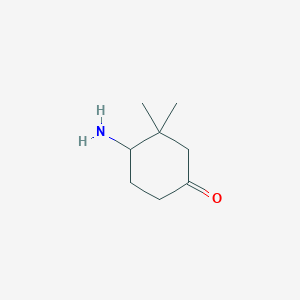![molecular formula C9H7FS B13566514 5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
5-Fluoro-2-methylbenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methyl-1-benzothiophene: is a heterocyclic aromatic compound that contains both sulfur and fluorine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the fluorine atom in the benzothiophene ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1-benzothiophene typically involves the introduction of a fluorine atom into the benzothiophene ring. One common method is the electrophilic fluorination of 2-methyl-1-benzothiophene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 5-fluoro-2-methyl-1-benzothiophene may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-methyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiophene derivatives.
Substitution: Halogenated benzothiophenes, alkylated benzothiophenes, aminated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-methyl-1-benzothiophene is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, 5-fluoro-2-methyl-1-benzothiophene is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-benzothiophene: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-2-methyl-1-benzothiophene: Contains a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1-benzothiophene:
Uniqueness: The presence of the fluorine atom in 5-fluoro-2-methyl-1-benzothiophene distinguishes it from other benzothiophene derivatives. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical stability, reactivity, and biological activity. This makes 5-fluoro-2-methyl-1-benzothiophene a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H7FS |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-fluoro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 |
InChI-Schlüssel |
FAVZUSYZFCINCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)



![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)

amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)




